アンギュサイクリン

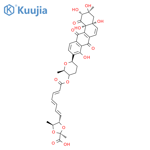

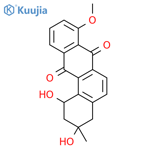

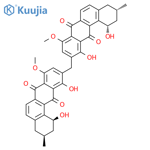

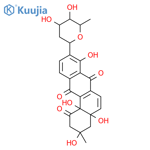

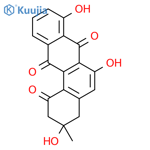

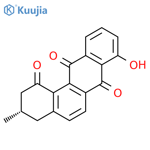

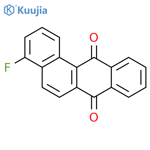

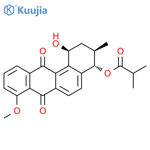

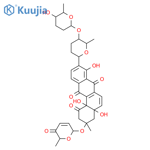

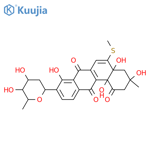

Angucyclinesは、ストレプトマイセス属微生物から産生されるポリケタイド系抗生物質であり、四環式構造と共役二重結合系を特徴とする。このクラスの化合物は、真菌および細菌に対する抗生物活性を示し、リボソームに結合してタンパク質合成を阻害する作用機序を持つ。特に、その構造的多様性と生合成経路の特異性から、医薬品開発における重要な構造モチーフとして注目されている。一部の誘導体は抗腫瘍活性も示すことが報告されており、天然物由来の新規医薬品創出への応用が期待される。化学的安定性と生物学的活性のバランスに優れ、研究分野での有用性が広く認識されている。

関連文献

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Roger Y. Bello Faraday Discuss., 2021,228, 378-393

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

推奨される供給者

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

atkchemicaFactory Trade Brand reagents会社の性質: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagents会社の性質: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品